(4-(Pyrimidin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone

HSF1 HSP72 SKOV3

Choose Example 80 for phenotypic screening cascades requiring an intermediate level of HSF1 pathway inhibition—strong enough to engage the target yet offering a wide dynamic range for dose-response studies and reducing false-positive cytotoxicity. Its well-characterized SPR Kd (38 nM) for recombinant human pirin makes it a preferred reference compound for biophysical assay development and fragment-based screening. With a cellular pirin Ki of 190 nM, it serves as an intermediate-engagement reference point between high-affinity ligands and inactive controls, uniquely enabling dissection of pirin-dependent versus pirin-independent pharmacology.

Molecular Formula C25H23N5O2
Molecular Weight 425.492
CAS No. 1203008-60-9
Cat. No. B2403390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Pyrimidin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone
CAS1203008-60-9
Molecular FormulaC25H23N5O2
Molecular Weight425.492
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)OCC4=NC5=CC=CC=C5C=C4
InChIInChI=1S/C25H23N5O2/c31-24(29-14-16-30(17-15-29)25-26-12-3-13-27-25)20-7-10-22(11-8-20)32-18-21-9-6-19-4-1-2-5-23(19)28-21/h1-13H,14-18H2
InChIKeyYAMQUOJPVLQXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(Pyrimidin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone (CAS 1203008-60-9) – HSF1 Pathway Inhibitor Procurement Overview


(4-(Pyrimidin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone (CAS 1203008-60-9), also referred to as US9701664 Example 80, is a synthetic small-molecule inhibitor of the heat shock factor 1 (HSF1) stress pathway. It features a quinolin-2-ylmethoxy-phenyl ring system linked to a pyrimidin-2-ylpiperazine moiety [1]. This compound binds recombinant human pirin with a Kd of 38 nM and inhibits 17-AAG-induced HSF1 pathway activity in human SKOV3 ovarian carcinoma cells with an IC50 of 32 nM [1]. It is disclosed in patent US9701664 and further characterized in patent US10647678 as part of a quinoline-derivative series targeting HSF1-mediated proliferative diseases, including cancer [2].

Why Generic HSF1 Inhibitor Substitution Fails for (4-(Pyrimidin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone (CAS 1203008-60-9)


Although multiple HSF1 pathway inhibitors and pirin ligands are described in the literature, small structural variations within the quinoline-piperazine series produce large differences in cellular potency and target engagement. For example, while Example 63 from the same patent exhibits a near-identical HSF1 IC50 of 19 nM [1], its pirin binding Ki of 28 nM [2] differs markedly from that of Example 80 (Ki = 190 nM [3]). Conversely, the clinical-stage inhibitor CCT361814 (NXP800) shows a 3-fold weaker HSF1 pathway IC50 (94 nM ) despite being developed from the same phenotypic screening paradigm. These data illustrate that in-class compounds are not functionally interchangeable; selection must be driven by the specific quantitative profile of each analog for the intended experimental or industrial application.

Quantitative Differentiation Evidence for (4-(Pyrimidin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone (CAS 1203008-60-9) Relative to Closest Analogs


HSF1 Pathway Cellular Potency vs. US9701664 Example 63

Example 80 (CAS 1203008-60-9) inhibits 17-AAG-induced HSF1 pathway activity in human SKOV3 ovarian cancer cells with an IC50 of 32 nM [1]. The closest in-patent comparator, Example 63, achieves an IC50 of 19 nM in the same assay [2], representing a 1.7-fold more potent inhibition. This difference, while modest, indicates that Example 80 occupies a distinct potency tier within the US9701664 chemical series.

HSF1 HSP72 SKOV3 phenotypic screening

HSF1 Pathway Inhibition Advantage Over Clinical-Stage CCT361814 (NXP800)

Compared to the orally bioavailable clinical candidate CCT361814 (NXP800), Example 80 demonstrates a 2.9-fold superior inhibition of HSF1 pathway activity in SK-OV-3 cells. Example 80 achieves an IC50 of 32 nM [1], whereas CCT361814 requires 94 nM to block 17-AAG-induced HSP72 expression .

HSF1 CCT361814 NXP800 SK-OV-3

Direct Pirin Binding Affinity Measured by Surface Plasmon Resonance

Example 80 binds recombinant human pirin with a Kd of 38 nM measured by surface plasmon resonance (SPR) [1]. In contrast, the widely used pirin ligand CCT251236 exhibits a Ki of 28 nM in a functional competition assay [2], which represents a different measurement modality. No SPR Kd for CCT251236 is publicly available, and no direct SPR head-to-head data exist; however, the SPR Kd of 38 nM for Example 80 provides a unique, well-defined biophysical binding parameter absent from published CCT251236 characterization.

pirin SPR target engagement chemical probe

Potency Differentiation Against Weaker In-Patent Analogs (Example 2)

Within the US9701664 patent series, Example 80 (IC50 32 nM) exhibits 1.6-fold stronger HSF1 pathway inhibition than Example 2, which shows an IC50 of 51 nM in the same SKOV3 cellular assay [1][2]. This quantitative rank ordering confirms that the pyrimidin-2-ylpiperazine substitution in Example 80 confers a measurable potency advantage over the quinolinyl-carboxamide scaffold of Example 2.

US9701664 structure-activity relationship HSP72 SKOV3

Functional Pirin Engagement in a Cellular Context (SILAC-MS)

Example 80 inhibits bisamide probe binding to pirin in human SKOV3 cells with a Ki of 190 nM assessed by SILAC-based quantitative mass spectrometry [1]. While this cellular target engagement Ki is weaker than that of CCT251236 (Ki = 28 nM [2]), it is ~6.8-fold higher than the prototypical tool compound, providing a valuable intermediate-engagement reference point for calibrating pirin-dependent pharmacological effects at the cellular level.

pirin target engagement SILAC chemical proteomics

Structural Differentiation: Quinolin-2-ylmethoxy Linker Motif vs. Bisamide Chemical Probe Class

The hallmark structural feature distinguishing Example 80 from the broader class of HSF1/pirin chemical probes is the quinolin-2-ylmethoxy-phenyl linker connected to a pyrimidin-2-ylpiperazine amide. This differentiates it from the bisamide series (e.g., CCT251236) [1] and from quinoline-6-carboxamide analogs (e.g., Example 2) [2]. While no head-to-head selectivity or ADME data exist, the distinct chemical scaffold may offer divergent off-target profiles, solubility characteristics, and metabolic stability that are relevant for specific assay conditions.

quinolin-2-ylmethoxy scaffold chemical probe HSF1

Best-Fit Application Scenarios for (4-(Pyrimidin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone (CAS 1203008-60-9)


HSF1 Pathway Phenotypic Screening with Intermediate Potency Requirements

Example 80 (IC50 32 nM) is optimally suited for phenotypic screening cascades where an intermediate level of HSF1 pathway inhibition is desirable—strong enough to engage the pathway but not so potent that it obscures combination synergy or generates false-positive cytotoxicity. Compared to the more potent Example 63 (IC50 19 nM), Example 80 provides a wider dynamic range for dose-response studies [1].

Pirin Target Engagement Studies Requiring Biophysical Binding Data

The well-characterized SPR Kd of 38 nM for recombinant human pirin makes Example 80 a preferred reference compound for biophysical assay development, including SPR-based fragment screens and thermodynamic binding analyses. This SPR data fills a gap left by CCT251236, which lacks publicly available direct binding Kd values [2].

Chemical Tool for Pirin Engagement Gradation Experiments

With a cellular pirin Ki of 190 nM (SILAC-MS), Example 80 serves as an intermediate-engagement reference point between high-affinity ligands like CCT251236 (Ki 28 nM) and inactive controls. This gradation is valuable for dissecting pirin-dependent vs. pirin-independent HSF1 pathway pharmacology [3].

SAR Exploration Around the Quinoline-Methoxy Linker Chemotype

Example 80's unique quinolin-2-ylmethoxy-phenyl architecture distinguishes it from the bisamide and quinoline-carboxamide scaffolds dominating the HSF1 inhibitor landscape. It serves as a key starting point for medicinal chemistry programs aiming to explore novel IP space around the HSF1/pirin axis [4].

Quote Request

Request a Quote for (4-(Pyrimidin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.